Carbenicillin disodium
Overview
Description
Synthesis Analysis
The synthesis of carbenicillin disodium and its derivatives involves complex organic reactions that integrate various functional groups into the penicillin core structure. An example of innovative synthesis involves the use of ferrocene-containing antibiotics, where reactants for 6-aminopenicillanic acid (6-APA) include ferrocenyl derivatives, demonstrating the versatility in synthesizing penicillin derivatives with enhanced properties (Scutaru et al., 1993). Additionally, electrochemical methods have been explored for the generation of carbenes, which are intermediates in various synthetic pathways, including those potentially relevant to carbenicillin synthesis (Petrosyan & Niyazymbetov, 1989).
Scientific Research Applications
Broad-spectrum Antibiotic : Carbenicillin disodium is known for its bactericidal activity, effectively inhibiting bacterial cell wall synthesis and causing cell lysis, making it useful against a wide range of bacterial infections (Carbenicillin Disodium, 2020).
Treatment of Gonorrhea and Urinary Tract Infections : It has been effective in treating gonorrhea, particularly in oral form as Carbenicillin indanyl sodium. This form is also beneficial for treating various urinary tract infections and can be administered to ambulatory patients (Rajan & Sng, 1974).
Gram-negative Infections in Cancer Patients : Carbenicillin, combined with cephalothin, is effective against Gram-negative infections in cancer patients. However, its combination with gentamicin is associated with higher adverse effects (Klastersky et al., 1974).
Effective against Pseudomonas aeruginosa and Proteus Species : It shows potential as a low-toxicity treatment for urinary tract infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species (Turck et al., 1970).
Limited Usage for Specific Organisms : While effective against infections caused by Pseudomonas ceruginosa, Proteus spp., and Escherichia coli, its use should be limited to these organisms (Stratford, 1968).
New Antibiotic for Various Infections : Carbenicillin has been recognized as a new antibiotic for treating infections caused by Pseudomonas pyocyanea and other Gram-positive and Gram-negative bacteria (Knudsen et al., 1967).
Combination Treatments : Carbenicillin's combination with gentamicin shows moderate synergistic effects against Pseudomonas aeruginosa, while its combination with polymyxin B shows additive or slightly antagonistic effects (Eickhoff, 1969).
Effectiveness against Pseudomonas Infections : Carbenicillin treats Pseudomonas infections with minimal toxic effects and resistance, reducing fatal infections in adults with leukemia (Bodey et al., 1971).
Safety And Hazards
Future Directions
Carbenicillin disodium has been used in a study of cultured Pseudomonas aeruginosa PAO1 to probe the mechanism of resistance to tigecycline in particular strains . It has also been used in the preparation of Luria-Bertani (LB) agar plates and media, as a selective agent in the culture media to prevent the growth of bacterial contaminants, and in a study focused on the development of monoclonal antibodies .
properties
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJTGSCYUUYAL-YCAHSCEMSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4697-36-3 (Parent) | |
Record name | Carbenicillin disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045820 | |
Record name | Carbenicillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbenicillin disodium | |
CAS RN |
4800-94-6 | |
Record name | Carbenicillin disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbenicillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBENICILLIN DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS4B3H261 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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